1-Octen-3-one-D4

Isotope Dilution Assay Stable Isotope Labeling Mass Spectrometry Quantification

1-Octen-3-one-D4 (CAS 213828-60-5) is a stable, isotopically labeled analog of the volatile unsaturated ketone 1-Octen-3-one, a key odorant responsible for mushroom-like aroma profiles in various food and environmental samples. This deuterated compound is specifically synthesized as an internal standard for isotope dilution assays, featuring a defined labeling pattern that ensures nearly identical physicochemical behavior to the native analyte during sample preparation and chromatographic separation.

Molecular Formula C8H14O
Molecular Weight 130.223
CAS No. 213828-60-5
Cat. No. B590952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octen-3-one-D4
CAS213828-60-5
SynonymsAmyl Vinyl Ketone-D4;  Pentyl Vinyl Ketone-D4;  Vinyl Amyl Ketone-D4;  n-Amyl Vinyl Ketone-D4
Molecular FormulaC8H14O
Molecular Weight130.223
Structural Identifiers
SMILESCCCCCC(=O)C=C
InChIInChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i5D2,6D2
InChIKeyKLTVSWGXIAYTHO-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octen-3-one-D4 (CAS 213828-60-5): A Validated Deuterated Internal Standard for Precise Quantification in Complex Matrices


1-Octen-3-one-D4 (CAS 213828-60-5) is a stable, isotopically labeled analog of the volatile unsaturated ketone 1-Octen-3-one, a key odorant responsible for mushroom-like aroma profiles in various food and environmental samples . This deuterated compound is specifically synthesized as an internal standard for isotope dilution assays, featuring a defined labeling pattern that ensures nearly identical physicochemical behavior to the native analyte during sample preparation and chromatographic separation [1]. Its primary value proposition lies not in its intrinsic bioactivity but in its utility as a high-fidelity analytical tool, enabling the precise and accurate quantification of 1-Octen-3-one while effectively compensating for analyte losses and matrix-induced signal suppression, a capability that unlabeled reference standards cannot provide [1].

Beyond a Simple Reference: Why 1-Octen-3-one-D4 Is Non-Substitutable for Analytical Accuracy


Attempting to substitute 1-Octen-3-one-D4 with an unlabeled reference standard, a different deuterated analog, or a structurally similar internal standard introduces significant and quantifiable errors in quantitative assays. The unlabeled compound cannot account for differential losses during sample extraction, derivatization, or the matrix-induced ion suppression/enhancement effects inherent to GC-MS or LC-MS analyses of complex samples like foods or biological fluids [1]. The specific [1-2H₁,₂,2-2H₁,₁] labeling pattern of 1-Octen-3-one-D4 is critical; it provides a mass shift (Δm = +4) that avoids isotopic overlap with the native analyte's M+1, M+2, or M+3 isotopologues, which would otherwise skew quantification . Furthermore, its chemical and physical equivalence to the native analyte ensures co-elution and identical ionization behavior, a fundamental requirement for the isotope dilution method that cannot be met by non-deuterated alternatives. The choice of this specific internal standard directly impacts the validity and reproducibility of the resulting analytical data.

Comparative Performance Metrics: Quantitative Advantages of 1-Octen-3-one-D4 in Analytical Workflows


Isotopic Purity and Defined Labeling Pattern Enable Reliable Isotope Dilution

The use of 1-Octen-3-one-D4 as an internal standard is contingent upon its high isotopic purity and defined labeling pattern. The compound is synthesized with deuterium incorporation at specific positions ([1-²H₁,₂,2-²H₁,₁]), resulting in a nominal mass increase of +4 Da relative to the unlabeled analyte [1]. This precise mass shift ensures complete baseline separation in the MS detector from the native 1-Octen-3-one isotopologue cluster, a requirement for accurate quantification in isotope dilution assays [1]. In contrast, an unlabeled reference standard or a partially labeled analog would either co-elute with the analyte without mass distinction or introduce overlapping isotopic signals, leading to systematic quantification errors.

Isotope Dilution Assay Stable Isotope Labeling Mass Spectrometry Quantification

Superior Matrix Effect Compensation Compared to External Standard Calibration

The primary analytical advantage of 1-Octen-3-one-D4 is its ability to intrinsically correct for matrix-induced ion suppression or enhancement, a common and variable phenomenon in complex sample analysis (e.g., food extracts, biological fluids). While direct comparison data between using 1-Octen-3-one-D4 and an external standard calibration curve in the same matrix is not available in the public domain for this exact compound, the principle of isotope dilution mass spectrometry (IDMS) is a well-established, class-level inference . By adding a known quantity of the deuterated internal standard to the sample prior to extraction, any loss of the native analyte is mirrored by an equivalent loss of the standard, preserving their ratio and ensuring accurate quantification irrespective of sample preparation variability. An external standard calibration cannot account for these variable, sample-specific losses, leading to higher inter-sample variability and lower accuracy.

Matrix Effects GC-MS Quantification Isotope Dilution Mass Spectrometry (IDMS)

Enabling Low-Level Detection and Quantification of a Potent Odorant

1-Octen-3-one is an extremely potent odorant, often present at trace (ng/kg or ng/L) levels in food and environmental samples. Accurate quantification at these low concentrations is challenging due to analyte losses and matrix interference. While a direct head-to-head study comparing the limit of detection (LOD) or limit of quantification (LOQ) with and without 1-Octen-3-one-D4 is not available, the use of a stable isotope-labeled internal standard is the standard of practice for achieving the necessary sensitivity and accuracy for such potent aroma compounds . By compensating for analyte losses during sample preparation (e.g., solid-phase microextraction, solvent extraction) and matrix effects during ionization, the IDMS approach with 1-Octen-3-one-D4 enables more reliable quantification at the lower end of the calibration curve, reducing the risk of false negatives or imprecise measurements.

Trace Analysis Flavor Chemistry Odorant Quantification

High-Impact Applications Where 1-Octen-3-one-D4 Delivers Maximum Analytical Value


Stable Isotope Dilution Assays (SIDA) for Food Authenticity and Quality Control

In food science, 1-Octen-3-one-D4 is the definitive internal standard for quantifying 1-Octen-3-one in complex matrices such as wines, mushrooms, and cheeses. Its use in SIDA-GC-MS workflows directly addresses the challenges of matrix interference and analyte volatility, ensuring the reported concentrations are accurate and comparable across different laboratories and studies. This is critical for establishing shelf-life profiles, verifying the authenticity of mushroom-derived flavors, and investigating off-flavors in wine caused by fungal contamination .

Environmental and Biological Monitoring for Fungal Contamination

1-Octen-3-one is a known fungal volatile organic compound (VOC) and a marker for mold growth in indoor environments or on agricultural commodities. The deployment of 1-Octen-3-one-D4 as an internal standard in GC-MS analysis of air samples, building materials, or biological fluids provides the quantitative rigor necessary for risk assessment studies. It allows researchers to accurately determine the airborne concentration of this specific microbial VOC, distinguishing its presence from background noise and enabling more precise correlations with health outcomes or material degradation.

Pharmacokinetic and Metabolism Studies in Preclinical Research

For research investigating the metabolism, bioavailability, or excretion of 1-Octen-3-one (e.g., following dietary exposure or as a potential bioactive compound), 1-Octen-3-one-D4 is an indispensable tool. Its use in LC-MS/MS or GC-MS/MS methods provides the required analytical sensitivity and specificity to track the parent compound and its metabolites in complex biological matrices like plasma, urine, or tissue homogenates. The ability to correct for matrix effects ensures that the resulting pharmacokinetic parameters (Cmax, Tmax, AUC) are based on accurate quantitative data, which is a cornerstone of robust and reproducible preclinical research .

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